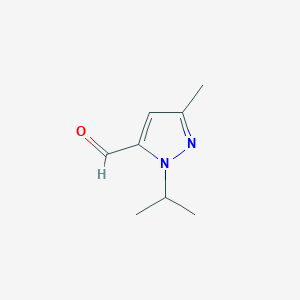
3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a methyl group at the third position, an isopropyl group at the first position, and an aldehyde group at the fifth position of the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde can be achieved through several methods:
-
Cyclization Reactions: : One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
-
Direct Formylation: : Another method involves the direct formylation of 3-methyl-1-(propan-2-yl)-1H-pyrazole using formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation step.
化学反応の分析
Types of Reactions
3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitro compounds (NO2)
Major Products Formed
Oxidation: 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
Reduction: 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-methanol
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced
科学的研究の応用
3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can interact with various receptors and enzymes, modulating their function and leading to biological effects .
類似化合物との比較
Similar Compounds
3-methyl-1-(propan-2-yl)-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde: Lacks the methyl group at the third position, which may affect its steric and electronic properties.
Uniqueness
3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the aldehyde and methyl groups, which confer specific reactivity and biological activity
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
5-methyl-2-propan-2-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c1-6(2)10-8(5-11)4-7(3)9-10/h4-6H,1-3H3 |
InChIキー |
WESOFYYHUJEHHY-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)C=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


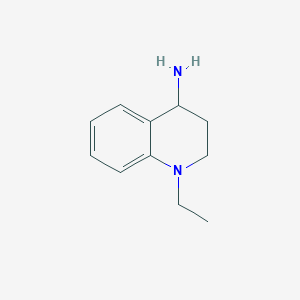
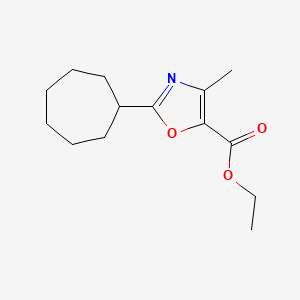
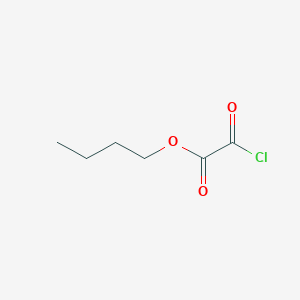
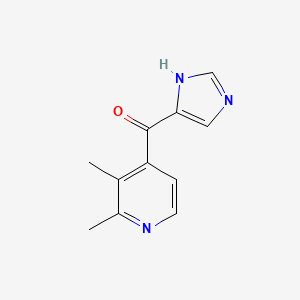
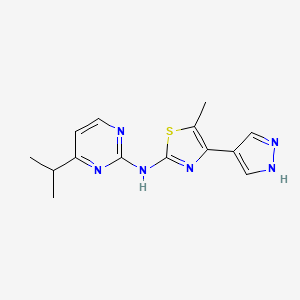
![7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13876408.png)
![5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid](/img/structure/B13876414.png)
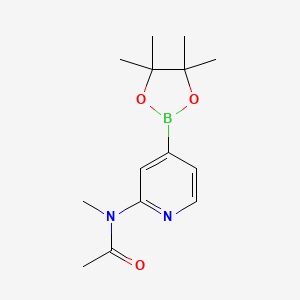
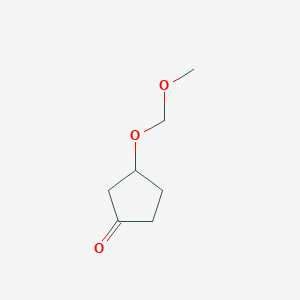
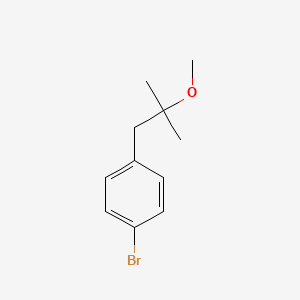
![2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol](/img/structure/B13876461.png)
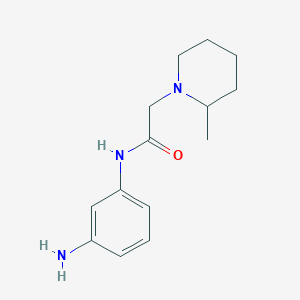
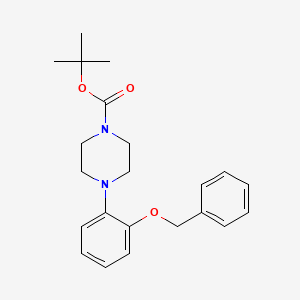
![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)
